molecular formula C4H6N4S B2599136 1-methyl-1H-1,2,4-triazole-5-carbothioamide CAS No. 2357360-74-6

1-methyl-1H-1,2,4-triazole-5-carbothioamide

Cat. No.: B2599136
CAS No.: 2357360-74-6
M. Wt: 142.18
InChI Key: VDOBOHYOKLVHTI-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-5-carbothioamide is an organic compound with the molecular formula C4H6N4S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms .

Scientific Research Applications

1-Methyl-1H-1,2,4-triazole-5-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-carbothioamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-1,2,4-triazole-5-carbothioamide is unique due to its specific functional group (carbothioamide), which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-methyl-1,2,4-triazole-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-8-4(3(5)9)6-2-7-8/h2H,1H3,(H2,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOBOHYOKLVHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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